molecular formula C5H4ClNO3 B2685956 4-Oxazolecarboxylic acid, 2-chloro-5-methyl- CAS No. 1240600-64-9

4-Oxazolecarboxylic acid, 2-chloro-5-methyl-

Cat. No.: B2685956
CAS No.: 1240600-64-9
M. Wt: 161.54
InChI Key: SIFMSYWAVSUUSR-UHFFFAOYSA-N
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Description

4-Oxazolecarboxylic acid, 2-chloro-5-methyl- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a carboxylic acid group at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 5-position.

Preparation Methods

The synthesis of 4-oxazolecarboxylic acid, 2-chloro-5-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloro-5-methyl-1,3-oxazole with carbon dioxide in the presence of a base can yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

4-Oxazolecarboxylic acid, 2-chloro-5-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

4-Oxazolecarboxylic acid, 2-chloro-5-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxazolecarboxylic acid, 2-chloro-5-methyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

4-Oxazolecarboxylic acid, 2-chloro-5-methyl- can be compared with other similar compounds, such as:

    Oxazole-4-carboxylic acid: Lacks the chlorine and methyl substituents, leading to different chemical and biological properties.

    2-Chloro-4-oxazolecarboxylic acid: Similar structure but without the methyl group, which may affect its reactivity and applications.

    5-Methyl-4-oxazolecarboxylic acid:

Properties

IUPAC Name

2-chloro-5-methyl-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFMSYWAVSUUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240600-64-9
Record name 2-chloro-5-methyl-1,3-oxazole-4-carboxylic acid
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